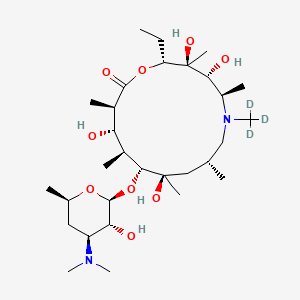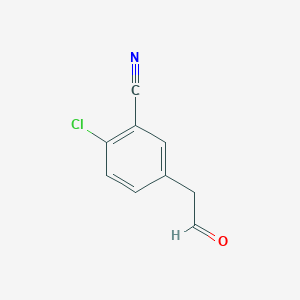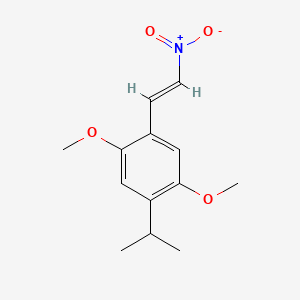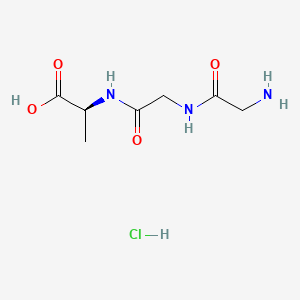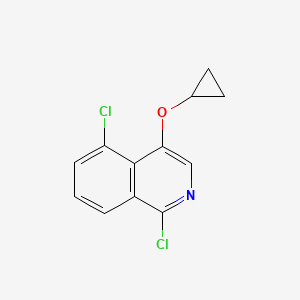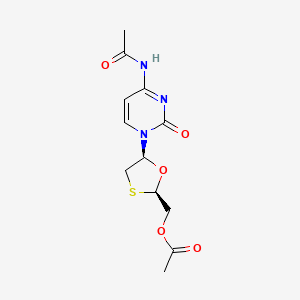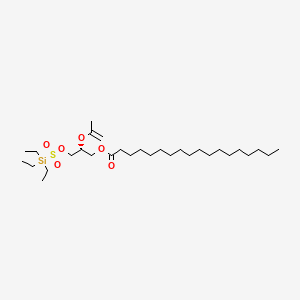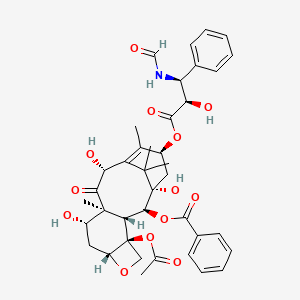
N-Des-2-methylpropan-2-ol Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des-2-methylpropan-2-ol Docetaxel is a chemical compound that serves as an impurity in the production of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Des-2-methylpropan-2-ol Docetaxel is synthesized through a series of chemical reactions involving the modification of DocetaxelThe reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures and inert atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced as a white solid with a purity of 95% or higher.
Analyse Chemischer Reaktionen
Types of Reactions
N-Des-2-methylpropan-2-ol Docetaxel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield compounds with fewer functional groups .
Wissenschaftliche Forschungsanwendungen
N-Des-2-methylpropan-2-ol Docetaxel has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in the analysis and quality control of Docetaxel and its derivatives.
Biology: It is used in studies investigating the biological activity and toxicity of Docetaxel and related compounds.
Medicine: The compound is used in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Industry: It is used in the production of high-purity Docetaxel for pharmaceutical applications
Wirkmechanismus
N-Des-2-methylpropan-2-ol Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and prevents their depolymerization, leading to the stabilization of the microtubule structure. This disrupts the cell’s ability to divide, ultimately leading to cell death. The compound primarily targets the microtubule network within the cell, affecting various cellular processes such as intracellular transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
N-Des-2-methylpropan-2-ol Docetaxel is similar to other Docetaxel impurities and derivatives, such as N-Formyl Docetaxel and Paclitaxel. it is unique in its specific structure and the functional groups it contains. This uniqueness allows it to be used as a specific reference standard in the analysis of Docetaxel and its derivatives .
List of Similar Compounds
- N-Formyl Docetaxel
- Paclitaxel
- Docetaxel
Eigenschaften
Molekularformel |
C39H45NO13 |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI-Schlüssel |
ZPFNUFWWQRPULO-QFGFHNKISA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


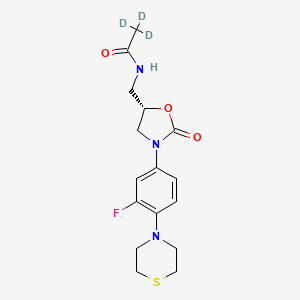
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

